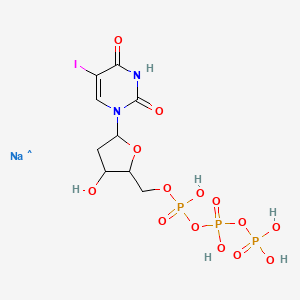
(2-Bromobenzyl)diisopropylamine
Übersicht
Beschreibung
(2-Bromobenzyl)diisopropylamine, otherwise known as 2-BBA, is an organic compound that is widely used in scientific research applications. It is an alkyl amine that is derived from the reaction of diisopropylamine and 2-bromobenzyl bromide. 2-BBA is a colorless liquid that is both volatile and highly flammable. It has a wide variety of uses in both organic and inorganic chemistry, and is a useful reagent in the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
2-BBA is widely used in scientific research applications, particularly in organic and inorganic chemistry. It is a useful reagent in the synthesis of other compounds, and can be used to synthesize a variety of compounds such as amines, amides, and esters. It can also be used in the synthesis of heterocyclic compounds, such as pyrroles, furans, and thiophenes. Additionally, it is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other chemicals.
Wirkmechanismus
2-BBA is an alkyl amine, and it acts as a nucleophile in chemical reactions. It can react with electrophiles, such as bromide ions, to form new compounds. The reaction mechanism is a nucleophilic substitution reaction, where the diisopropylamine acts as a nucleophile and displaces the bromide ion from the 2-bromobenzyl bromide.
Biochemische Und Physiologische Effekte
2-BBA has not been extensively studied for its biochemical and physiological effects. However, it is known to be highly flammable, and exposure to it can cause irritation to the skin, eyes, and respiratory system. It is also known to be volatile and can cause dizziness, headache, and nausea if inhaled. Therefore, it is important to take safety precautions when working with this compound.
Vorteile Und Einschränkungen Für Laborexperimente
2-BBA is a useful reagent in the synthesis of other compounds and is widely used in scientific research applications. It is relatively easy to synthesize, and can be purified by recrystallization or distillation. Additionally, it is relatively inexpensive and can be stored at room temperature. However, it is highly flammable and volatile, and therefore should be handled with caution.
Zukünftige Richtungen
As 2-BBA is widely used in scientific research applications, there is potential for further research into its potential uses. For example, further research could be done into its potential use in the synthesis of pharmaceuticals, agrochemicals, and other chemicals. Additionally, further research could be done into its biochemical and physiological effects, as well as its potential toxicity. Additionally, research could be done into its potential use as a catalyst in chemical reactions.
Eigenschaften
IUPAC Name |
N-[(2-bromophenyl)methyl]-N-propan-2-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrN/c1-10(2)15(11(3)4)9-12-7-5-6-8-13(12)14/h5-8,10-11H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAMKADQINXEGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1Br)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585942 | |
| Record name | N-[(2-Bromophenyl)methyl]-N-(propan-2-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromobenzyl)diisopropylamine | |
CAS RN |
802306-26-9 | |
| Record name | N-[(2-Bromophenyl)methyl]-N-(propan-2-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide](/img/structure/B1612372.png)
![2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane hydrochloride](/img/structure/B1612375.png)

![{4-[(6-Sulfanylhexyl)oxy]phenyl}methanol](/img/structure/B1612378.png)


![[2-(2,4-Difluorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester](/img/structure/B1612383.png)


![2-{[1-(3-Methylphenyl)-1H-tetrazol-5-YL]thio}propanoic acid](/img/structure/B1612387.png)
![[4-(2-Methoxyphenyl)oxan-4-yl]methanamine](/img/structure/B1612388.png)


